1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol

Medicinal Chemistry Lipophilicity Physicochemical Properties

When lead hydrophobicity (LogP) compromises solubility or drives off-target binding, the chiral secondary alcohol 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol offers a quantifiable solution. Unlike its ketone analog, this compound introduces a defined hydrogen-bond donor (HBD=1, HBA=2) and a chiral center for enantioselective synthesis. - ΔLogP = -0.81 relative to the ethanone scaffold, directly tuning ADME profiles. - TPSA of 33.1 Ų and dual H-bond acceptor capacity enable hinge-region interactions in fragment-based screening. - Supplied at ≥98% purity with full QA documentation and global ambient shipping.

Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
Cat. No. B12118636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol
Molecular FormulaC14H14ClNO
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(C)O
InChIInChI=1S/C14H14ClNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8,10,17H,1-2H3
InChIKeyGOOICOWTQUACDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol (CAS 1432225-25-6) for Research


1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol is a synthetic, small-molecule pyridine derivative (C14H14ClNO, MW 247.72 g/mol) [1]. It is characterized by a pyridine core substituted with a methyl group and a 4-chlorophenyl ring, along with a chiral secondary ethanol group at the 3-position. This compound is primarily utilized as a building block, intermediate, or scaffold in medicinal chemistry research, often procured from specialized vendors at analytical purities of 95-98% .

Why 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol Cannot Be Simply Replaced by Its Ketone or Amine Analogs


While structural analogs such as the ethanone (ketone) and ethanamine share the same 6-(4-chlorophenyl)-2-methylpyridine core, substitution is not straightforward. The secondary alcohol in the target compound fundamentally alters its molecular interactions and reactivity profile compared to the ketone or amine. As evidenced by computed properties, it possesses a distinct hydrogen-bonding donor/acceptor capacity (HBD=1, HBA=2) and topological polar surface area (TPSA=33.1 Ų) [1], which contrasts with the ketone's purely H-bond acceptor nature. The presence of a chiral center adds another dimension of specificity critical for structure-activity relationship (SAR) studies. Evidence of quantifiable differences in biological target engagement or pharmacokinetic profiles for closely related pyridine scaffolds exists , making unverified interchange a high risk for generating misleading data.

Product Differentiation Guide for 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol (1432225-25-6)


Lipophilicity Comparison: Target Alcohol vs. Ketone Analog

The lipophilicity (XLogP3) of 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanol is quantitatively lower than that of its corresponding ketone, 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone. This difference directly impacts membrane permeability and solubility profiles. The target compound has a computed XLogP3 of 3.1 [1]. The ketone analog has a reported LogP of 3.913 . This lower lipophilicity for the alcohol suggests superior aqueous solubility and a different pharmacokinetic absorption profile.

Medicinal Chemistry Lipophilicity Physicochemical Properties

Hydrogen-Bonding Capacity: Target Alcohol vs. Ketone and Amine Analogs

The target ethanol uniquely possesses dual hydrogen-bond donor and acceptor capabilities. The computed hydrogen bond donor count for 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanol is 1, and the acceptor count is 2 [1]. In contrast, the ketone analog has 0 donors and 2 acceptors, while the amine analog has 1 hydrogen donor and 2 acceptors, but with a higher topological polar surface area (TPSA) of 38.9 Ų [2]. The alcohol provides a distinct interaction profile, capable of simultaneously donating and accepting hydrogen bonds, which is critical for specific binding to biological targets like kinases or proteases.

Fragment-Based Drug Design Molecular Recognition Hydrogen Bonding

Synthetic Utility: Alcohol as a Key Intermediate for Diverse Derivatizations

The secondary alcohol function is a versatile handle that the ketone and amine analogs lack without functional group interconversion. This compound is documented as a direct precursor for generating significant structural diversity. In patent literature (US-7,863,454 B1), such 3-substituted-6-aryl pyridines, including alcohol and ether derivatives, are claimed for their utility in treating diseases. The target ethanol can be directly oxidized to the ketone, converted into an ester, ether, or halide, or used as a chiral building block [1]. This provides procurement value distinct from the ketone or amine, which may require additional synthetic steps to achieve similar diversity.

Synthetic Chemistry Chemical Biology Intermediate

Research Applications for 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol Based on Evidence


Medicinal Chemistry Lead Optimization: Fine-tuning Lipophilicity

When a project's lead compound contains a 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanone scaffold and requires a lower LogP to address solubility or off-target binding issues, 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanol should be the prioritized analog for synthesis. The substantial ΔLogP of -0.81 relative to the ketone provides a quantifiable adjustment to hydrophobicity, directly impacting the molecule's ADME profile [1].

Fragment-Based and Structure-Based Drug Design

For crystallography or NMR-based fragment screening campaigns targeting proteins with a hydrogen-bond donor requirement in a specific pocket, this chiral alcohol fragment is a demonstrably better fit than the ketone or amine analogs. Its distinct combination of being a single H-bond donor and dual acceptor with a TPSA of 33.1 Ų makes it a valuable tool for establishing key hinge-region or side-chain interactions [2].

Asymmetric Synthesis and Chiral Pool Expansion

Procurement of this compound is justified for research programs requiring a chiral starting material to introduce enantioselectivity into a pyridine-containing scaffold. Unlike the achiral ketone, the ethanol's chiral center can be exploited to synthesize enantiomerically enriched drug candidates or to create diastereomeric mixtures, the separation and testing of which are standard in modern drug discovery .

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